molecular formula C17H25NO4 B14417770 Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate CAS No. 84972-08-7

Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate

Cat. No.: B14417770
CAS No.: 84972-08-7
M. Wt: 307.4 g/mol
InChI Key: GRQFBAMDEKFUSW-UHFFFAOYSA-N
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Description

Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate typically involves multiple steps, including the formation of the aromatic core, the introduction of the prop-1-en-1-yl group, and the final carbamate formation. Common synthetic routes may involve:

    Formation of the Aromatic Core: This can be achieved through electrophilic aromatic substitution reactions.

    Introduction of the Prop-1-en-1-yl Group: This step often involves the use of organometallic reagents such as Grignard reagents or organolithium compounds.

    Carbamate Formation: This final step can be carried out using isocyanates or carbamoyl chlorides under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
  • 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene

Uniqueness

Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate is unique due to its specific structural features, such as the presence of both diethoxy and prop-1-en-1-yl groups on the aromatic ring. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

84972-08-7

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

propan-2-yl N-(3,4-diethoxy-5-prop-1-enylphenyl)carbamate

InChI

InChI=1S/C17H25NO4/c1-6-9-13-10-14(18-17(19)22-12(4)5)11-15(20-7-2)16(13)21-8-3/h6,9-12H,7-8H2,1-5H3,(H,18,19)

InChI Key

GRQFBAMDEKFUSW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)C=CC)NC(=O)OC(C)C

Origin of Product

United States

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